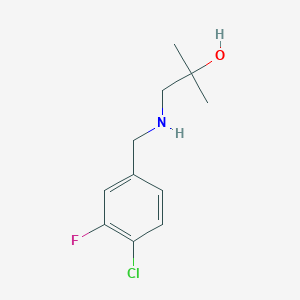
1-((4-Chloro-3-fluorobenzyl)amino)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a methylamino group, which is further connected to a 2-methylpropan-2-ol moiety
Preparation Methods
The synthesis of 1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and 2-amino-2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chloro-3-fluorobenzyl chloride is reacted with 2-amino-2-methylpropan-1-ol under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and amine.
Scientific Research Applications
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-{[(4-chlorophenyl)methyl]amino}-2-methylpropan-2-ol: This compound lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
1-{[(4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol: This compound lacks the chlorine substituent, which may also influence its properties.
1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-propanol: This compound has a different alkyl group, which may affect its solubility and reactivity.
The presence of both chlorine and fluorine substituents in 1-{[(4-chloro-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
KLZJBGDXESSJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















